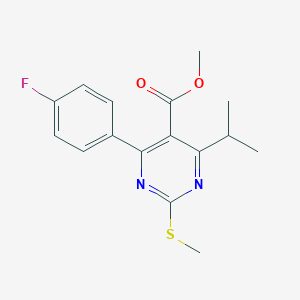

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

Descripción general

Descripción

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a methylthio group attached to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 4-fluorophenyl with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

Addition of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a suitable base.

Attachment of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction using methylthiol and a halogenated pyrimidine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Análisis De Reacciones Químicas

Oxidation of Methylthio Group to Methanesulfonyl

This compound undergoes controlled oxidation to form methanesulfonyl derivatives, a key step in enhancing electrophilicity for subsequent nucleophilic substitutions.

Reaction Conditions

Mechanistic Insight :

-

mCPBA-mediated oxidation proceeds through electrophilic oxygen transfer, converting -SMe to -SO₂Me in dichloromethane .

-

H₂O₂/ammonium molybdate systems operate via a metal-catalyzed peroxidation pathway, favoring polar protic solvents .

Nucleophilic Substitution at Sulfur-Containing Position

The oxidized methanesulfonyl intermediate reacts with amines to form advanced intermediates:

Amination with Methylamine

| Component | Specification |

|---|---|

| Reagent | 8M methylamine in ethanol |

| Reaction time | 2–4 hours (TLC-monitored) |

| Product | Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate |

Key observation : Excess methylamine (≥3 equiv) suppresses disubstitution byproducts .

Mesylation of Aminated Derivatives

The aminated product undergoes methanesulfonylation to create sulfonamide-protected intermediates:

Methanesulfonylation Protocol

Critical parameter : Maintaining reaction temperature below 30°C prevents N-demethylation side reactions .

Comparative Analysis of Oxidation Methods

Data from patent WO2007074391A2 reveals performance differences between oxidants:

| Oxidant | Solvent | Catalyst | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| mCPBA | Dichloromethane | None | 93 | <2% sulfoxide |

| H₂O₂ (50%) | Methanol/water | Ammonium molybdate | 95 | Trace peroxides |

| NaIO₄ | Acetic acid | Tungstate | 87 | 5–7% overoxidation |

Operational advantage : H₂O₂/ammonium molybdate offers higher yields and easier byproduct removal compared to mCPBA .

Stability and Handling Considerations

-

Thermal sensitivity : Decomposes above 80°C via ester pyrolysis . Store at 2–8°C under nitrogen.

-

Light sensitivity : Undergoes radical-mediated dimerization upon UV exposure . Use amber glassware.

-

Hydrolytic stability : Stable in pH 4–8 aqueous solutions for >24 hours .

This comprehensive reactivity profile enables precise engineering of rosuvastatin intermediates while maintaining process efficiency and scalability .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of cancer therapy and anti-inflammatory drugs.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer properties. Studies have shown that modifications in the pyrimidine ring can enhance the selectivity and potency against various cancer cell lines. The fluorophenyl group may contribute to increased activity through enhanced binding affinity to target enzymes involved in cancer progression .

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. The presence of the methylthio group may play a role in modulating inflammatory pathways, potentially making this compound a candidate for developing new anti-inflammatory medications .

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of this compound.

Toxicity and Safety Profiles

Safety assessments are essential for any new pharmaceutical development. Initial toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, but comprehensive toxicological evaluations are necessary to confirm these findings before clinical application .

Agrochemical Applications

The compound's structural characteristics also render it suitable for agrochemical applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Research into similar compounds has revealed potential insecticidal and fungicidal properties. The introduction of the fluorophenyl group may enhance the bioactivity against specific pests while minimizing environmental impact due to its selective action .

Herbicidal Properties

The compound's ability to interfere with plant growth processes could be exploited in developing new herbicides that target specific weed species without affecting crop plants.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(4-Chlorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

- Methyl 4-(4-Bromophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

- Methyl 4-(4-Methylphenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

Uniqueness

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Actividad Biológica

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, with the CAS number 160009-35-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

- Molecular Formula : C16H17FN2O2S

- Molecular Weight : 328.38 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrimidine core substituted with a fluorophenyl group and an isopropyl side chain, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential role in modulating cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain signaling .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit COX enzymes, which are pivotal in the synthesis of prostaglandins, mediators of inflammation and pain.

- Antitumor Activity : Some studies have indicated potential antitumor effects, possibly through the inhibition of tumor growth pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- In Vitro Studies :

- Animal Models :

-

Clinical Implications :

- Given its structural similarities to known pharmacological agents, there are ongoing investigations into its efficacy as a lead compound for developing new anti-inflammatory or analgesic drugs. Its role as an intermediate in the synthesis of other pharmaceuticals, such as Rosuvastatin, highlights its importance in drug development .

Propiedades

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHVECQKEABYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470085 | |

| Record name | Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160009-35-8 | |

| Record name | Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.